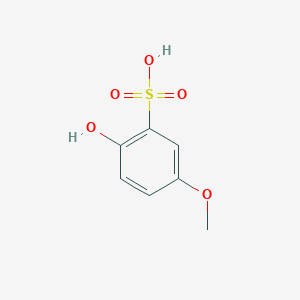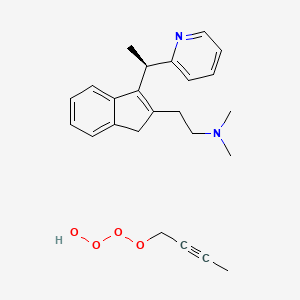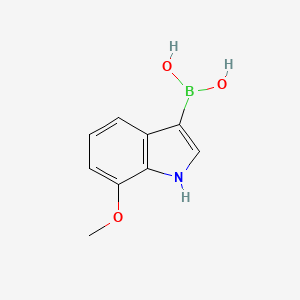
(7-methoxy-1H-indol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-methoxy-1H-indol-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H10BNO3 and a molecular weight of 190.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to the indole ring, which is further substituted with a methoxy group at the 7th position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (7-methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the C-H borylation of 7-methoxyindole using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst like palladium or iridium . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (7-methoxy-1H-indol-3-yl)boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Biaryl derivatives: from Suzuki-Miyaura cross-coupling reactions.
Alcohols: from reduction reactions.
Oxidized boronic acids: from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (7-methoxy-1H-indol-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: In biological research, boronic acids are known for their ability to interact with diols, making them useful in the development of sensors and diagnostic tools . This compound can be used in the design of probes for detecting biomolecules.
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. Its ability to form stable complexes with various substrates makes it valuable in the synthesis of active pharmaceutical ingredients .
Wirkmechanismus
The mechanism of action of (7-methoxy-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
- (7-methoxy-1H-indol-3-yl)boronic acid pinacol ester
- This compound neopentyl glycol ester
Comparison: Compared to its esters, this compound is more reactive due to the free boronic acid group. This makes it more suitable for applications requiring high reactivity, such as cross-coupling reactions . The esters, on the other hand, are more stable and can be used in situations where stability is preferred .
Eigenschaften
Molekularformel |
C9H10BNO3 |
|---|---|
Molekulargewicht |
190.99 g/mol |
IUPAC-Name |
(7-methoxy-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11-13H,1H3 |
InChI-Schlüssel |
ZEXPKJSZKLDYQS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CNC2=C1C=CC=C2OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
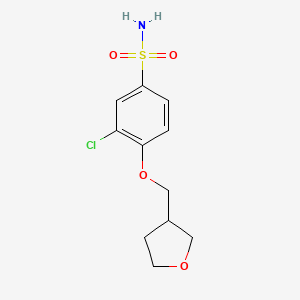
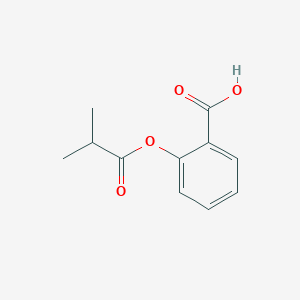
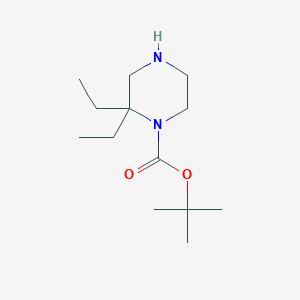
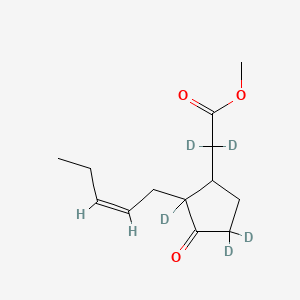

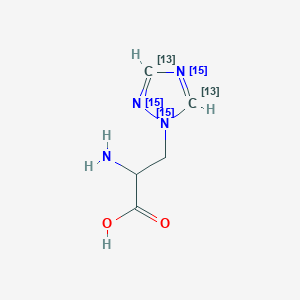
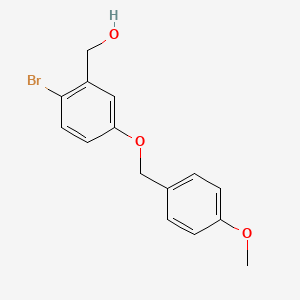
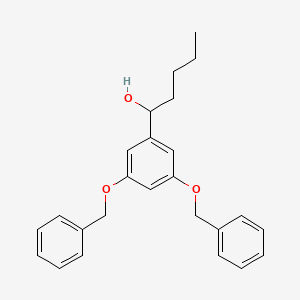
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

